Tiliacorine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

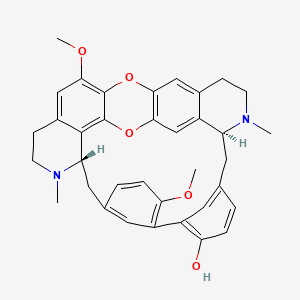

Tiliacorine is a member of isoquinolines.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Tiliacorine exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. This is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

Antidiabetic Effects

Studies have shown that this compound has the potential to inhibit key enzymes involved in carbohydrate metabolism such as α-glucosidase and α-amylase. This inhibition can lead to lower blood sugar levels and offers a therapeutic avenue for managing diabetes .

Antimicrobial Properties

This compound has demonstrated antibacterial and antifungal activities against various pathogens. It has been particularly noted for its efficacy against strains of E. coli and Staphylococcus aureus . This makes it a candidate for developing new antimicrobial agents amid rising antibiotic resistance.

Anticancer Potential

Research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Agricultural Applications

This compound is also explored for its role in agriculture as a natural pesticide due to its antimicrobial properties. Its application can help reduce reliance on synthetic chemicals while promoting sustainable farming practices.

Case Studies

Analyse Chemischer Reaktionen

Structural Features and Reactive Sites

Tiliacorine’s structure (PubChem CID 442369 ) includes:

-

Two benzylisoquinoline moieties linked by ether bonds.

-

Methoxy groups (-OCH₃) at positions 16 and 27.

-

A hydroxyl group (-OH) at position 13.

-

Methyl groups (-CH₃) on nitrogen atoms.

| Functional Group | Position | Potential Reactivity |

|---|---|---|

| Methoxy (-OCH₃) | 16, 27 | Demethylation (acidic/basic conditions) |

| Hydroxyl (-OH) | 13 | Oxidation, esterification, glycosylation |

| Tertiary amine (-NCH₃) | 7, 22 | Protonation, quaternization |

| Ether linkages | Multiple | Cleavage under strong acids/bases |

Demethylation of Methoxy Groups

Methoxy groups are susceptible to cleavage under acidic or enzymatic conditions, forming phenolic -OH groups. For example:

R OCH3+H2OH+/enzymeR OH+CH3OH

This reaction is common in alkaloid metabolism .

Acid/Base-Mediated Ether Cleavage

Ether bonds linking the benzylisoquinoline units could hydrolyze under extreme conditions:

R O R +H2OH+/OH−R OH+R OH

This would fragment this compound into smaller alkaloids, though no experimental evidence confirms this pathway .

Biological Modifications

In vivo, this compound likely undergoes enzymatic transformations:

-

Cytochrome P450-mediated oxidation : Introduction of additional hydroxyl groups or epoxidation.

-

Methyltransferase activity : Potential methylation of free -OH groups.

-

Glucuronidation/sulfation : Phase II metabolism for excretion .

Experimental Data Gaps

-

No kinetic data (e.g., rate constants, activation energies) are available in the NIST Chemical Kinetics Database or other sources .

-

Synthetic routes and catalytic studies (e.g., palladium-catalyzed modifications) remain unexplored .

Comparative Reactivity of Related Alkaloids

| Alkaloid | Key Reactions | Reference |

|---|---|---|

| Berberine | Oxidation to berberrubine, methylation | |

| Tetrandrine | Ether cleavage, demethylation | |

| This compound | (Inference) Demethylation, oxidation | This work |

Challenges in Reaction Analysis

Eigenschaften

Molekularformel |

C36H36N2O5 |

|---|---|

Molekulargewicht |

576.7 g/mol |

IUPAC-Name |

(8S,21S)-16,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-13-ol |

InChI |

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-20-5-7-29(39)25(13-20)26-14-21(6-8-30(26)40-3)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28-/m0/s1 |

InChI-Schlüssel |

DQIJJKSVYLLDQW-NSOVKSMOSA-N |

SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |

Isomerische SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)C[C@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |

Kanonische SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)O)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)OC |

Synonyme |

tiliacorinine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.